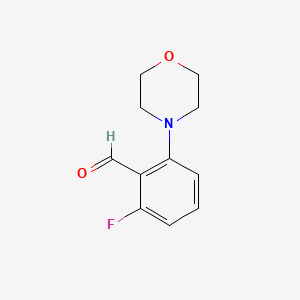

2-(N-Morpholinyl)-6-fluorobenzaldehyde

Description

Chemical Identity and Nomenclature

2-(N-Morpholinyl)-6-fluorobenzaldehyde is systematically identified through multiple chemical nomenclature systems, reflecting its complex structural composition. The compound is officially registered under Chemical Abstracts Service number 736991-93-8, providing a unique identifier for chemical databases and regulatory documentation. The molecular formula C₁₁H₁₂FNO₂ indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 209.22 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-fluoro-6-morpholin-4-ylbenzaldehyde, which precisely describes the substitution pattern on the benzene ring. Alternative nomenclature includes 2-Fluoro-6-morpholinobenzaldehyde and 2-fluoro-6-(morpholin-4-yl)benzaldehyde, all referring to the same molecular structure.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 736991-93-8 |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| International Union of Pure and Applied Chemistry Name | 2-fluoro-6-morpholin-4-ylbenzaldehyde |

| PubChem Compound Identifier | 19007451 |

| DSSTox Substance Identifier | DTXSID60597325 |

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is C1COCCN1C2=C(C(=CC=C2)F)C=O, providing a linear representation of the compound's connectivity. The International Chemical Identifier string InChI=1S/C11H12FNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 offers a standardized format for computational chemistry applications.

Historical Development and Discovery

The development of this compound emerged from the broader advancement of organofluorine chemistry and heterocyclic compound synthesis. The compound was first documented in chemical databases in 2007, as indicated by PubChem creation records. This timing corresponds with increased interest in fluorinated pharmaceutical intermediates and the development of more sophisticated synthetic methodologies for incorporating fluorine atoms into organic molecules.

The synthesis of fluorobenzaldehyde derivatives has been an active area of research since the mid-20th century, driven by the recognition that fluorine substitution can dramatically alter the biological and chemical properties of organic compounds. Fluorine's unique characteristics, including its high electronegativity of 3.98 and small van der Waals radius of 1.47 Å, make it particularly valuable for pharmaceutical applications. The carbon-fluorine bond strength of approximately 480 kilojoules per mole provides exceptional chemical stability, making fluorinated compounds attractive for drug development.

Research into morpholine-containing compounds has similarly expanded over recent decades due to the morpholine ring's favorable pharmacological properties. The combination of fluorinated benzaldehyde with morpholine functionality represents a convergence of these two important chemical motifs, resulting in compounds with enhanced synthetic utility and potential biological activity.

Position in Organic Chemistry Classification Systems

This compound occupies a unique position within several major classification systems of organic chemistry. Primarily, it belongs to the organofluorine compound family, specifically the fluorinated aromatic aldehyde subcategory. Organofluorine chemistry encompasses compounds containing carbon-fluorine bonds, which exhibit distinctive properties compared to other organohalogen compounds.

Within the benzaldehyde classification system, this compound represents a disubstituted benzaldehyde derivative. The presence of both fluorine and morpholine substituents places it in the category of functionalized aromatic aldehydes, which are important synthetic intermediates. The compound's structure incorporates elements from heterocyclic chemistry through the morpholine ring, creating a bridge between aromatic and heterocyclic chemical families.

The morpholine component classifies the compound within the saturated six-membered heterocycle family containing both nitrogen and oxygen heteroatoms. This structural feature is significant in medicinal chemistry, where morpholine-containing compounds frequently exhibit favorable pharmacokinetic properties. The oxazinane classification encompasses morpholine derivatives, positioning this compound within a broader family of bioactive heterocycles.

From a synthetic chemistry perspective, the compound serves as both a nucleophilic and electrophilic reagent depending on reaction conditions. The aldehyde functionality provides electrophilic character, while the morpholine nitrogen can act as a nucleophilic center. This dual reactivity makes it valuable for multi-component synthesis strategies.

Significance in Modern Chemical Research

This compound has emerged as a compound of significant interest in contemporary chemical research, particularly in the development of bioactive molecules and pharmaceutical intermediates. The compound's structural features combine two important pharmacophores: the fluorinated aromatic system and the morpholine heterocycle, both of which are prevalent in modern drug discovery efforts.

Recent research has demonstrated the compound's utility in three-component condensation reactions with β-ketonitriles and secondary cyclic amines, leading to the formation of α-arylidene-β-ketonitriles. These reactions represent important methodology for constructing complex molecular frameworks with potential biological activity. The fluorine substituent influences the reaction pathway, directing the formation of specific products through electronic effects.

In pharmaceutical chemistry, compounds containing both fluorine and morpholine moieties have shown promise as anticancer agents through their ability to form Mannich bases with demonstrated cytotoxic properties against various cancer cell lines. The morpholine group enhances the pharmacological profile by improving solubility characteristics, while the fluorine substitution can increase metabolic stability and alter binding affinity to biological targets.

The compound has found applications in the synthesis of benzimidazole derivatives, which are important scaffolds in medicinal chemistry. Research has shown that 6-(morpholin-4-yl)-1H-benzimidazole derivatives can be synthesized using fluorinated aldehyde precursors, demonstrating the compound's role as a versatile synthetic building block.

| Research Application | Significance | Reference Type |

|---|---|---|

| Three-component condensation reactions | Formation of α-arylidene-β-ketonitriles | Synthetic methodology |

| Benzimidazole synthesis | Heterocyclic scaffold construction | Pharmaceutical intermediates |

| Mannich base formation | Anticancer activity development | Medicinal chemistry |

| Fluorinated material synthesis | Advanced polymer development | Materials science |

The compound's role in materials science has also been explored, where fluorinated aromatic aldehydes serve as building blocks for specialized polymers and advanced materials. The unique properties imparted by fluorine substitution, including enhanced thermal stability and altered surface properties, make such compounds valuable for developing next-generation materials with specific performance characteristics.

Industrial applications have been documented in patent literature, where fluorobenzaldehyde derivatives are employed in the production of various chemical products. The specific substitution pattern of this compound provides distinct reactivity profiles that can be exploited for selective transformations in complex synthetic sequences.

Properties

IUPAC Name |

2-fluoro-6-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGUIUDMAGVHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597325 | |

| Record name | 2-Fluoro-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-93-8 | |

| Record name | 2-Fluoro-6-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of 2-Chloro-6-toluene Fluoride

- Process : Radical chlorination of 2-chloro-6-toluene fluoride under metal halide lamp illumination (100–200 °C) produces a mixture of 2-chloro-6-fluorobenzyl chloride, dichloride, and trichloride derivatives.

- Catalyst : Phosphorus trichloride is added to improve product quality.

- Reaction monitoring : Gas chromatography is used to track the content of 2-chloro-6-fluorobenzyl chloride, stopping chlorination when it falls below 0.5%.

Hydrolysis to 2-Chloro-6-fluorobenzaldehyde

- Hydrolysis conditions : After chlorination, water is added slowly under heat (100–200 °C) in the presence of a solid iron-based superacid catalyst (FeSO4/Fe3O4).

- Neutralization : The reaction mixture is then neutralized with alkali (e.g., sodium carbonate) to pH ≥ 8.

- Purification : The organic phase is separated and purified by vacuum distillation or rectification.

- Yield and purity : Yields are high (~90-95%), with product purity exceeding 99.7% by gas chromatography.

Advantages

- Avoids corrosive sulfuric acid used in older methods.

- Reduces environmental pollution and operational hazards.

- Scalable and cost-effective for industrial production.

| Parameter | Conditions/Details | Outcome |

|---|---|---|

| Starting material | 2-chloro-6-toluene fluoride | - |

| Chlorination temperature | 100–200 °C under metal halide lamp | Formation of benzyl chlorides |

| Catalyst | Phosphorus trichloride | Improves product quality |

| Hydrolysis catalyst | FeSO4/Fe3O4 solid superacid | Efficient hydrolysis |

| Hydrolysis temperature | 100–200 °C | Complete conversion |

| Neutralization agent | Sodium carbonate or similar alkali | pH ≥ 8 |

| Purification | Vacuum distillation or rectification | 99.7% purity obtained |

| Yield | ~90-95% | High yield |

Introduction of the N-Morpholinyl Group

The key step to obtain this compound is the substitution of the chlorine atom at the 2-position with morpholine.

Nucleophilic Aromatic Substitution (SNAr)

- The chlorine atom on the aromatic ring is displaced by morpholine, a secondary amine, under nucleophilic substitution conditions.

- Reaction conditions typically involve heating the 2-chloro-6-fluorobenzaldehyde with morpholine in a suitable solvent (e.g., ethanol, DMF) with or without a base catalyst.

- The presence of the electron-withdrawing fluorine atom at the 6-position activates the aromatic ring towards nucleophilic substitution, facilitating the reaction.

Typical Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol, DMF, or similar aprotic solvent |

| Temperature | 80–120 °C |

| Reaction time | Several hours (4–12 h) |

| Molar ratio | Morpholine in slight excess |

| Catalyst/Base | Sometimes base like K2CO3 or NaHCO3 |

Outcome

- The reaction yields this compound with high selectivity.

- Purification is done by crystallization or chromatography to remove unreacted morpholine and byproducts.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Catalysts | Conditions | Product | Yield/Purity |

|---|---|---|---|---|---|

| Chlorination | 2-chloro-6-toluene fluoride | Cl2, PCl3, metal halide lamp | 100–200 °C, illumination | 2-chloro-6-fluorobenzyl chlorides | High conversion |

| Hydrolysis | Benzyl chlorides | FeSO4/Fe3O4, water | 100–200 °C, 4 h | 2-chloro-6-fluorobenzaldehyde | 90–95%, 99.7% purity |

| Nucleophilic substitution | 2-chloro-6-fluorobenzaldehyde | Morpholine, base (optional) | 80–120 °C, several hours | This compound | High yield, high purity |

Research Findings and Industrial Relevance

- The patented method for preparing 2-chloro-6-fluorobenzaldehyde is notable for its environmental and economic advantages over traditional sulfuric acid-based hydrolysis.

- The use of iron-based solid superacid catalysts reduces corrosion and waste.

- The nucleophilic substitution step is a well-established reaction in aromatic chemistry, with morpholine substitution facilitated by the activating fluorine substituent.

- Industrial processes benefit from the robustness and scalability of these steps, enabling large-scale synthesis of the target compound for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(N-Morpholinyl)-6-fluorobenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Biological Activity

2-(N-Morpholinyl)-6-fluorobenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its activity against various biological targets.

Chemical Structure and Properties

The compound features a fluorinated benzaldehyde moiety substituted with a morpholine group. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of fluorobenzaldehyde compounds, including this compound. The results indicated moderate activity against Candida albicans and Escherichia coli, with no significant effect on methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Summary

| Compound | Activity Against C. albicans | Activity Against E. coli | Activity Against MRSA |

|---|---|---|---|

| This compound | Moderate | Moderate | None |

Anticancer Potential

Preliminary studies have suggested that compounds with similar structures to this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, although specific studies on this compound are still needed to confirm these effects .

Case Studies

- Antimicrobial Efficacy : A study involving the synthesis of various benzaldehyde derivatives found that those containing morpholine groups showed enhanced antimicrobial properties compared to their non-morpholine counterparts. The study concluded that structural modifications could lead to more effective antimicrobial agents .

- Antiviral Screening : In a broader screening of compounds for HCV activity, derivatives of fluorobenzaldehydes were tested, with some showing significant inhibition rates. Although specific data on this compound was not highlighted, its structural similarities suggest potential for similar activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(N-Morpholinyl)-6-fluorobenzaldehyde in the development of anticancer agents. The compound has been shown to exhibit activity against various cancer types, including breast and ovarian cancers. In particular, it has been identified as a candidate for further investigation in the treatment of acute myeloid leukemia and chronic lymphocytic leukemia due to its ability to inhibit specific kinases involved in cancer progression .

Neurodegenerative Disease Treatment

The compound has also been investigated for its neuroprotective properties. It has been noted that this compound may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of c-Abl kinase, which is implicated in neuronal plasticity and neurodegeneration .

Synthesis of Novel Compounds

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its reactivity allows for the formation of diverse derivatives through reactions such as condensation and nucleophilic substitution. For instance, it can be reacted with secondary cyclic amines to produce α-arylidene-β-ketonitriles, which possess interesting pharmacological properties .

Structure-Activity Relationship Studies

The compound is frequently used in structure-activity relationship (SAR) studies to explore how modifications to its structure affect biological activity. This approach helps in designing more potent analogs with improved efficacy and reduced side effects .

Antiviral Properties

There is emerging evidence that this compound may possess antiviral properties, particularly against hepatitis B virus (HBV). Compounds derived from this structure have demonstrated significant inhibitory activity against HBV capsid assembly, making them potential candidates for antiviral drug development .

Allosteric Modulation

The compound has been identified as a positive allosteric modulator for certain metabotropic glutamate receptors, which are important targets in treating neurological disorders. This modulation can protect neurons from excitotoxicity caused by elevated glutamate levels, representing a novel therapeutic approach for conditions such as stroke and neurodegeneration .

Case Studies and Research Findings

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde (CAS: 902836-82-2)

- Structure: Substituted with a 4-chlorophenoxy group at the 2-position.

- Molecular Weight : 250.653 g/mol .

- Synthesis: Likely synthesized via nucleophilic aromatic substitution (SNAr) between 2,6-difluorobenzaldehyde and 4-chlorophenol, analogous to methods in (e.g., reaction with 3-(tert-butoxy)phenol) .

- Applications : Listed as a research-use-only (RUO) compound, suggesting utility in organic synthesis or drug discovery .

- Safety : Causes skin, eye, and respiratory irritation (GHS H315, H319, H335) .

2-(Difluoromethoxy)-6-fluorobenzaldehyde (CAS: 1214333-68-2)

- Structure : Features a difluoromethoxy group (-OCF2H) at the 2-position.

- Molecular Weight : 190.12 g/mol .

- Synthesis : Likely prepared via fluorination of a methoxy precursor or direct substitution.

- Applications : Used as a pharmaceutical intermediate, highlighting its role in drug development .

- Safety : Hazardous due to flammability and irritant properties (GHS H226, H315, H319, H335) .

2-(4-Ethoxybenzyl)-6-fluorobenzaldehyde (Compound 3ia)

- Structure : Contains a 4-ethoxybenzyl group at the 2-position.

- Yield : 43% in a cross-dehydrogenative coupling (CDC) reaction .

- Characterization : Confirmed via 13C NMR and MS analysis .

- Reactivity : The aldehyde group enables further functionalization (e.g., condensation, reduction) for applications in catalysis or materials science .

2-(4-Chloro-1H-pyrazol-1-yl)-6-fluorobenzaldehyde (CAS: 1696971-46-6)

- Structure : Substituted with a chloropyrazole heterocycle at the 2-position.

- Molecular Weight : 224.62 g/mol .

- Hazard Profile : Highly toxic (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled) .

Structural and Functional Trends

Substituent Effects on Reactivity

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Purity | Key Functional Group |

|---|---|---|---|

| 2-(N-Morpholinyl)-6-fluorobenzaldehyde* | ~209.21 (calculated) | N/A | Morpholine |

| 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde | 250.65 | 98% | Chlorophenoxy |

| 2-(Difluoromethoxy)-6-fluorobenzaldehyde | 190.12 | 95+% | Difluoromethoxy |

| 2-(4-Ethoxybenzyl)-6-fluorobenzaldehyde | 274.31 (calculated) | N/A | Ethoxybenzyl |

*Calculated based on molecular formula C11H10FNO2.

Q & A

Basic: What are the recommended synthetic protocols for preparing 2-(N-Morpholinyl)-6-fluorobenzaldehyde, and what key reaction parameters influence yield?

Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce the morpholine moiety onto the fluorobenzaldehyde scaffold. Key parameters include:

- Catalyst selection : Pd(OAc)₂ with Xantphos as a ligand for efficient C-N bond formation.

- Solvent choice : Toluene or dioxane to stabilize intermediates and enhance reaction efficiency.

- Temperature : Maintain 80–110°C to balance reaction rate and side-product suppression.

Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Yields improve with excess morpholine (morpholine:halide ratio ≥2:1) and degassed solvents to prevent catalyst deactivation .

Advanced: How can researchers address conflicting NOE (Nuclear Overhauser Effect) data observed in the conformational analysis of this compound?

Answer:

Conflicting NOE data may arise from dynamic conformational exchange or solvent-induced shifts. Methodological approaches include:

- Variable-temperature NMR (VT-NMR) : Detect conformational changes across a temperature range (-20°C to 80°C).

- *DFT calculations (B3LYP/6-31G)**: Model preferred conformers and compare theoretical NOE patterns with experimental data.

- Extended mixing times in 2D NOESY : Use 500–800 ms to capture weak through-space correlations.

Discrepancies often indicate unaccounted steric interactions or hydrogen bonding with residual solvents .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

A multi-spectral approach is essential:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., morpholine N-CH₂ integration, aldehyde proton at ~10 ppm).

- ¹⁹F NMR : Verify fluorine position (chemical shift typically -110 to -120 ppm for aromatic F).

- HRMS (ESI-TOF) : Validate molecular formula ([M+H]⁺ = 210.0926 for C₁₁H₁₂FNO₂).

- HPLC-UV : Assess purity (C18 column, acetonitrile/water gradient, detection at 254 nm).

FT-IR can identify aldehyde C=O (~1700 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) stretches .

Advanced: What mechanistic insights explain the regioselectivity challenges in direct morpholinylation of 6-fluorobenzaldehyde precursors, and how can they be overcome?

Answer:

Regioselectivity challenges stem from competing C- vs. O-alkylation pathways and fluorine's electronic effects. Solutions include:

- Pre-activation : Use brominated precursors (e.g., 2-bromo-6-fluorobenzaldehyde) to favor C-N coupling.

- Catalyst modulation : Bulky ligands (e.g., DavePhos) sterically hinder undesired pathways.

- Additives : Cs₂CO₃ accelerates coupling by deprotonating intermediates.

DFT studies reveal fluorine's electron-withdrawing effect increases ortho-position electrophilicity, favoring morpholine attack .

Basic: What storage conditions and handling protocols are recommended for this compound to prevent degradation?

Answer:

- Storage : Under inert atmosphere (argon/nitrogen) at -20°C in amber vials to prevent aldol condensation.

- Desiccants : Molecular sieves minimize moisture absorption.

- Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions.

Monitor purity via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and NMR to detect dimerized aldol adducts .

Advanced: How can kinetic isotope effect (KIE) studies elucidate the rate-determining step in the nucleophilic aromatic substitution of this compound derivatives?

Answer:

- Competitive KIEs : Synthesize deuterated analogs (e.g., β-deuterated morpholine or ¹⁸F-substituted derivatives).

- Primary KIE (kH/kD >2) : Indicates C-F bond cleavage as the rate-determining step.

- Secondary KIE (kH/kD ~1–1.5) : Suggests hybridization changes in the transition state.

Combined with Hammett plots, this clarifies whether the mechanism is concerted (SNAr) or stepwise .

Basic: What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT software (Gaussian, ORCA) : Model transition states and activation energies for reactions like Suzuki coupling.

- Molecular docking (AutoDock) : Predict interactions in enzyme inhibition studies.

- Solvent effect simulations (COSMO-RS) : Optimize solvent selection for solubility and reaction efficiency .

Advanced: How do steric and electronic effects of the morpholine group influence the aldehyde's reactivity in condensation reactions?

Answer:

- Steric effects : The morpholine ring hinders nucleophilic attack at the aldehyde, reducing undesired dimerization.

- Electronic effects : Morpholine's electron-donating N-atom increases electron density at the aldehyde, altering its electrophilicity.

Controlled experiments (e.g., comparing with non-morpholinylated analogs) and Hammett σ⁺ values quantify these effects .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve discrepancies between theoretical and experimental IR spectra for morpholinyl-substituted benzaldehydes?

Answer:

- Solvent correction : Apply solvent effect models (e.g., PCM in Gaussian) to theoretical IR spectra.

- Conformational averaging : Account for multiple conformers in solution-phase simulations.

- Experimental validation : Compare with solid-state IR (ATR-FTIR) to eliminate solvent interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.